Antiproliferative Activity: Bromo(4-methylphenyl)acetic acid's Cytotoxic Profile Against Cancer Cell Lines
Bromo(4-methylphenyl)acetic acid demonstrates measurable, albeit moderate, antiproliferative activity against a panel of human cancer cell lines. The compound exhibited an IC50 of 42.8 ± 8.2 µM against the breast cancer cell line MCF-7, and IC50 values of 94.0 ± 8.7 µM and 94.0 ± 7.0 µM against the lung cancer cell line NCI-H460 and CNS cancer cell line SF-268, respectively . This provides a baseline cytotoxic profile for this specific scaffold. While a direct head-to-head comparison for this exact compound is not available, a study on a closely related series of para-substituted phenylacetic acid halides demonstrated that the bromo substituent confers superior potency relative to other halogens. In that study, the bromo-substituted derivative (BR) showed an IC50 of 10 nM against MCF-7 cells, which was 10-fold more potent than the chloro (Cl) and fluoro (F) derivatives, both with IC50 values of 100 nM [1]. This class-level inference suggests that the presence of the bromine atom is a critical determinant of enhanced antiproliferative activity within this chemical family.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 42.8 ± 8.2 µM; NCI-H460: 94.0 ± 8.7 µM; SF-268: 94.0 ± 7.0 µM |
| Comparator Or Baseline | For MCF-7: Para-bromo phenylacetic acid derivative IC50 = 10 nM; Para-chloro derivative IC50 = 100 nM; Para-fluoro derivative IC50 = 100 nM |
| Quantified Difference | The bromo substituent confers 10-fold greater potency (10 nM vs 100 nM) compared to chloro and fluoro analogs in a related phenylacetic acid halide series. |
| Conditions | MCF-7, NCI-H460, SF-268 cancer cell lines; MTT assay; 72-hour incubation |
Why This Matters
This data allows researchers to select Bromo(4-methylphenyl)acetic acid over non-brominated analogs when designing a synthesis or screening library where even moderate antiproliferative activity is a desired starting point, or when the bromine atom is essential for downstream structure-activity relationship (SAR) exploration.
- [1] Johnson, D. E., Ochieng, J., & Evans, S. L. (1996). Phenylacetic acid halides inhibit estrogen receptor (ER)-positive MCF-7 cells, but not ER-negative human breast cancer cells or normal breast epithelial cells. Anti-Cancer Drugs, 7(3), 288-292. View Source
